Thiourea-15N2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Detectability

15N is a rare isotope compared to the more abundant Nitrogen-14 (14N) found naturally. This difference allows scientists to easily distinguish between molecules containing the enriched 15N and those with the more common 14N in techniques like mass spectrometry .

Metabolic Tracing

By incorporating Thiourea-15N2 into biological systems, researchers can track the movement and transformation of nitrogen-containing molecules within an organism. This allows for the study of metabolic pathways and the fate of specific compounds in the body .

Isotopic Labeling

Thiourea-15N2 can be used to create isotopically labeled molecules for various research purposes. For example, it can be used to label proteins, enzymes, or other biomolecules with 15N, enabling researchers to study their structure, function, and interactions with other molecules .

Metabolic Studies in Plants and Microorganisms

Scientists can utilize Thiourea-15N2 to investigate nitrogen fixation, assimilation, and utilization in plants and microorganisms. By tracking the incorporation of 15N into different nitrogenous compounds, researchers can gain insights into the efficiency of these processes .

Environmental Research

Thiourea-15N2 can be a valuable tool in environmental studies to track the fate and transport of nitrogen in ecosystems. Researchers can use it to investigate nitrogen cycling in soil, water, and waste treatment processes .

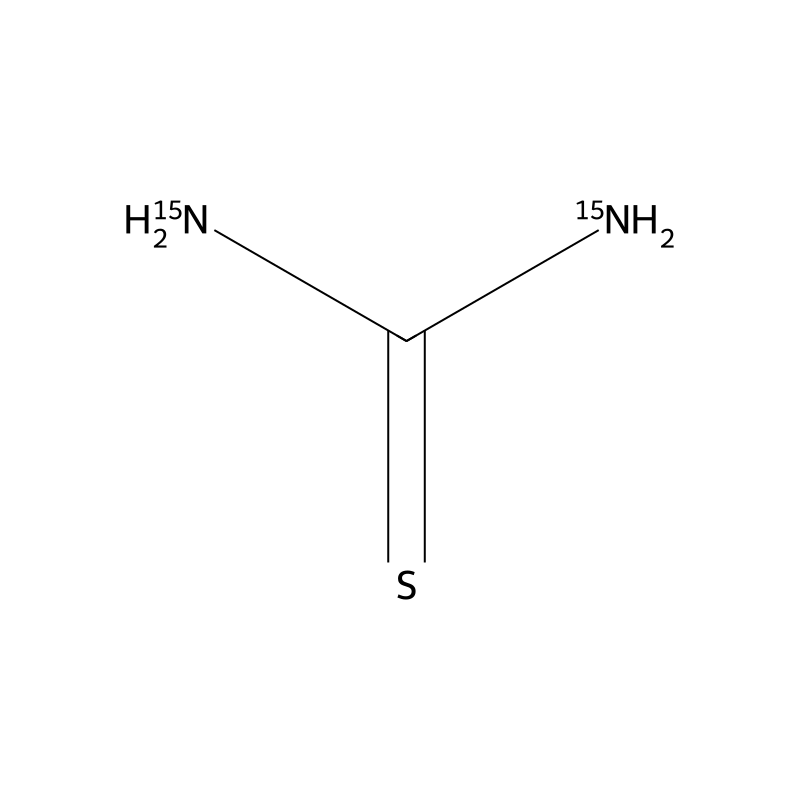

Thiourea-15N2 is an isotopically labeled derivative of thiourea, where both nitrogen atoms in the thiourea molecule are substituted with the nitrogen-15 isotope. Its chemical formula is H2NCSNH2, and it has a molecular weight of 78.11 g/mol. This compound appears as a colorless crystalline solid and is notable for its applications in various fields of scientific research, particularly in organic synthesis and biological studies .

- Oxidation: Thiourea can be oxidized to produce thiourea dioxide, which acts as a reducing agent in various chemical processes.

- Reduction: It can reduce peroxides to form diols, with an unstable endoperoxide as an intermediate.

- Substitution: Thiourea-15N2 reacts with halogenated compounds to yield substituted thioureas, which serve as valuable intermediates in organic synthesis.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions.

Thiourea-15N2 exhibits several biological activities that make it a subject of interest in medicinal chemistry. It has been investigated for its potential therapeutic properties, including:

- Anticancer Activity: Research has indicated that thiourea derivatives can inhibit cancer cell growth through various mechanisms.

- Antibacterial Activity: Thiourea-based compounds have shown effectiveness against certain bacterial strains, making them candidates for antibiotic development.

- Isotopic Labeling: The nitrogen-15 isotope allows researchers to trace nitrogen pathways in biological systems, enhancing our understanding of metabolic processes .

Thiourea-15N2 can be synthesized using several methods:

- Condensation of Amines and Carbon Disulfide: Primary amines react with carbon disulfide in an aqueous medium to form thiourea derivatives.

- Reaction of Isocyanides with Aliphatic Amines: This method involves reacting isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperatures.

- On-Water Reaction of (Thio)isocyanates with Amines: A sustainable approach that allows for the synthesis of unsymmetrical thioureas with simple product isolation through filtration .

Thiourea-15N2 has diverse applications across various fields:

- Organic Synthesis: Used as a reagent and catalyst in the synthesis of organic compounds.

- Biological Research: Employed for isotopic labeling to trace nitrogen metabolism.

- Pharmaceutical Development: Investigated for its potential use in developing anticancer and antibacterial drugs.

- Industrial Uses: Utilized in producing photographic films, dyes, elastomers, plastics, and textiles .

Studies involving thiourea derivatives have demonstrated their interactions with biological systems and catalysts. For instance, thiourea acts as a promoter in electrochemical nitrogen reduction reactions on nickel sulfide catalysts. Understanding these interactions helps elucidate the mechanisms by which thiourea compounds influence biochemical pathways and catalytic processes .

Thiourea-15N2 can be compared with several similar compounds:

| Compound | Description | Unique Features |

|---|---|---|

| Thiourea | The non-isotopically labeled version of thiourea | Lacks isotopic labeling |

| Urea | Structurally similar but contains an oxygen atom | Oxygen instead of sulfur |

| Isothiourea | A tautomeric form where sulfur bonds to a different nitrogen atom | Different tautomeric structure |

Thiourea-15N2's uniqueness lies in its isotopic labeling with nitrogen-15, allowing it to be used effectively for tracing studies while maintaining similar chemical properties to regular thiourea. This isotopic substitution provides additional insights into nitrogen pathways without significantly altering its reactivity or utility .

High-resolution mass spectrometry represents the gold standard for characterizing Thiourea-15N2, providing unparalleled precision in isotopic composition determination and structural verification. The technique employs advanced instrumentation capable of distinguishing minute mass differences arising from isotopic substitution.

Instrumentation and Performance Parameters

Modern high-resolution mass spectrometers, particularly those utilizing Orbitrap technology, achieve exceptional performance specifications essential for Thiourea-15N2 analysis. The Quadrupole-Orbitrap mass spectrometer operating at 70,000 resolution provides superior accuracy with maintained mass precision better than 5 parts per million [4] [5]. These instruments demonstrate exceptional dynamic range capabilities, tolerating space charge effects significantly better than conventional ion trap analyzers, enabling accurate quantification across concentration ranges spanning multiple orders of magnitude [5].

The molecular ion peak of Thiourea-15N2 appears at m/z 79 with the characteristic M+2 mass shift compared to natural abundance thiourea [1] [2]. High-resolution analysis enables complete separation of isotopic peaks from adjacent carbon and nitrogen mass isotopomers, with mass differences of approximately 0.006 atomic mass units readily resolved when operating above 70,000 resolution [4]. Flow injection analysis demonstrates reproducible measurements with coefficient of variation values typically below 0.1% for isotope ratio determinations [5].

Quantitative Isotope Ratio Monitoring

Isotope ratio monitoring by high-resolution mass spectrometry provides direct measurement of 15N enrichment levels in Thiourea-15N2 samples. The technique enables determination of isotopic purity with precision exceeding ±0.08‰ per atomic mass unit [6] [7]. Advanced data processing algorithms accommodate concentration-dependent variations in instrument response, eliminating systematic errors that traditionally compromise accuracy across varying sample concentrations [8].

Multiple collector approaches enhance precision through simultaneous measurement of different isotope combinations. The bracketing standards methodology, combined with online correction for instrumental mass discrimination, ensures long-term stability and accuracy [6] [7]. Three-isotope plotting techniques verify absence of spectral interference during measurements, confirming data integrity [7].

Structural Confirmation and Fragmentation Analysis

High-resolution mass spectrometry provides comprehensive structural verification through detailed fragmentation analysis. Collision-induced dissociation generates characteristic fragment ions that confirm the thiourea backbone structure while preserving 15N labeling information. Product ion spectra demonstrate fragmentation pathways consistent with C-N bond cleavage and hydrogen rearrangements typical of thiourea derivatives [9].

Advanced scan modes, including selected reaction monitoring and multiple reaction monitoring, enable targeted analysis of specific fragmentation transitions. These approaches achieve detection limits in the nanogram per milliliter range while maintaining excellent precision for quantitative applications [10] [11]. The technique proves particularly valuable for distinguishing Thiourea-15N2 from structural isomers and confirming isotope incorporation sites.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy utilizing 15N detection capabilities provides unparalleled structural characterization of Thiourea-15N2, offering site-specific isotopic information and conformational analysis. The technique exploits the magnetic properties of the 15N nucleus to deliver precise isotopomer distribution data.

Chemical Shift Characteristics and Isotope Effects

15N Nuclear magnetic resonance spectroscopy of Thiourea-15N2 reveals characteristic chemical shift patterns that provide definitive structural confirmation. The thiourea nitrogen atoms appear in the range of 8.1 to 9.3 parts per million when bonded to aromatic systems, with the primary thiourea nitrogen resonances typically observed above 9 parts per million [12] [13]. These chemical shifts reflect the electronic environment surrounding the nitrogen atoms and confirm successful isotopic incorporation.

Isotope effects on 1H nuclear magnetic resonance spectra provide complementary structural information. Protons directly attached to 15N exhibit characteristic satellite peaks arising from 1J(15N-1H) scalar coupling [12] [14]. These satellite peaks appear as doublets flanking the main proton resonance, enabling direct quantification of isotopic enrichment through peak integration analysis [15]. The coupling constants typically range from 90 to 95 Hz for thiourea nitrogen-hydrogen bonds [13].

Isotope Editing and Spectral Simplification

The isotope editing capabilities of nuclear magnetic resonance provide exceptional selectivity for Thiourea-15N2 analysis in complex mixtures. 15N editing sequences selectively observe only those molecules containing the 15N isotope, dramatically simplifying spectral interpretation [15]. This approach enables detection and quantification of Thiourea-15N2 even in the presence of extensive chemical background interference.

Two-dimensional nuclear magnetic resonance experiments enhance resolution and enable complete isotopomer distribution analysis. 15N-1H heteronuclear single quantum coherence spectroscopy provides direct correlation between nitrogen and attached hydrogen atoms, confirming structural connectivity [15]. Total correlation spectroscopy experiments enable determination of complete isotopomer distributions through analysis of satellite splitting patterns, achieving precision levels approaching ±0.1‰ [16].

Quantitative Analysis and Sample Requirements

Modern nuclear magnetic resonance instrumentation enables quantitative Thiourea-15N2 analysis with remarkably small sample requirements. Recent developments in two-dimensional nuclear magnetic resonance methodology reduce sample requirements to approximately 10 milligrams while maintaining precision better than 1‰ at each carbon position [16]. This represents a significant improvement over traditional single-pulse sequences that required substantially larger sample quantities.

The quantitative capabilities of 15N nuclear magnetic resonance enable accurate determination of isotopic enrichment levels through direct integration of 15N resonances or indirect detection via 1H satellite peaks [15]. Relaxation delay optimization ensures accurate quantitation by accounting for differential longitudinal relaxation times between labeled and unlabeled sites [15]. Internal standard methodologies provide additional accuracy verification and enable absolute concentration determinations.

Isotopic Ratio Monitoring by Fourier Transform Infrared and Raman Spectroscopy

Vibrational spectroscopy techniques provide sensitive detection of isotopic substitution effects in Thiourea-15N2 through characteristic frequency shifts arising from mass-dependent vibrational changes. Both Fourier transform infrared and Raman spectroscopy offer complementary approaches for isotope characterization.

Vibrational Mode Assignments and Isotope Effects

15N isotopic substitution in thiourea produces measurable frequency shifts in multiple vibrational modes due to reduced force constants associated with heavier nitrogen atoms. The C-N stretching vibrations, typically observed between 1200 and 1400 wavenumbers, exhibit downward shifts of 4 to 8 wavenumbers upon 15N incorporation [17]. Similarly, N-H stretching modes in the 3200 to 3500 wavenumber region show characteristic downward shifts of 2 to 5 wavenumbers [17].

The amide II band, representing coupled C-N stretching and N-H bending motions, demonstrates significant sensitivity to 15N substitution with frequency shifts of 4 to 6 wavenumbers [17]. These shifts provide readily detectable spectroscopic signatures for Thiourea-15N2 identification and quantification. The C=S stretching vibration remains relatively unaffected by nitrogen isotopic substitution, serving as an internal reference for spectroscopic analysis [17].

Quantitative Isotope Ratio Determination

Principal component analysis of Fourier transform infrared spectral data enables quantitative determination of 15N incorporation levels in Thiourea-15N2 samples. The technique demonstrates clear isotopic ratio-dependent separation between spectra of compounds containing different 15N/14N ratios [17]. Partial least squares regression modeling achieves high prediction accuracy with root mean square error of prediction values typically below 1‰ [17].

The quantitative capabilities extend to single-cell analysis applications, where Raman spectroscopy enables detection of isotopic incorporation in individual bacterial cells containing as little as 665 femtograms of material [17]. Peak shift analysis provides direct measurement of 15N enrichment levels, with detection limits approaching natural abundance levels. Cavity-enhanced Raman spectroscopy further improves sensitivity for trace-level isotope detection [18] [19].

Advanced Spectroscopic Approaches

White cell Fourier transform infrared spectroscopy with extended path lengths enables enhanced sensitivity for gas-phase isotope analysis. The technique achieves detection limits of 60 nanobars for nitrous oxide isotopomers using 6-meter path length configurations [18] [19]. Multiple-pass absorption cells optimize signal-to-noise ratios for trace isotope detection while maintaining spectral resolution sufficient for isotopomer differentiation.

Long-path Fourier transform infrared spectroscopy provides real-time monitoring capabilities for 15N-labeled experiments. The approach enables continuous measurement of isotopic composition changes during chemical or biological processes [18]. Advanced spectral processing algorithms enable deconvolution of overlapping isotopomer peaks, providing quantitative analysis of complex isotopic mixtures [19].

Chromatographic Purity Assessment

Chromatographic separation techniques provide essential purity verification for Thiourea-15N2, ensuring analytical quality and detecting potential impurities that could compromise experimental results. Multiple chromatographic approaches offer complementary separation mechanisms for comprehensive purity assessment.

High-Performance Liquid Chromatography Analysis

Reversed-phase high-performance liquid chromatography represents the primary technique for Thiourea-15N2 purity assessment. The standard analytical configuration employs C18-bonded silica columns, typically 150×2.1 millimeters with 3.5-micrometer particle size, providing optimal resolution for thiourea analysis [20] [21]. The separation utilizes aqueous mobile phases, often with zinc sulfate additives to enhance peak shape and resolution [22].

Thiourea-15N2 elutes with characteristic retention times of 1.35 ± 0.05 minutes under standard analytical conditions [20]. Ultraviolet detection at 236 to 240 nanometers provides sensitive quantification with detection limits reaching 2 micrograms per liter [20] [21]. The technique achieves excellent precision with relative standard deviation values typically below 5% for replicate analyses [20].

Method validation studies demonstrate linear response across concentration ranges spanning three orders of magnitude. The analytical method shows correlation coefficients exceeding 0.99 with detection and quantitation limits of 0.0174 and 0.0521 micrograms per milliliter, respectively [9]. Precision and accuracy measurements consistently fall within 98 to 102% of theoretical values, confirming method suitability for routine quality control applications [9].

Gas Chromatography-Mass Spectrometry Characterization

Gas chromatography-mass spectrometry provides comprehensive purity analysis through combined separation and mass spectral identification capabilities. The technique employs specialized column chemistries optimized for thiourea derivatives, typically utilizing DB-5MS columns with 30-meter length and 0.25-millimeter internal diameter [10]. Temperature programming enables optimal separation of Thiourea-15N2 from potential impurities and degradation products.

Electron ionization mass spectrometry generates characteristic fragmentation patterns that confirm Thiourea-15N2 identity while detecting trace-level impurities [10]. Selected ion monitoring approaches enhance sensitivity for targeted analysis, achieving detection limits in the 10 to 100 nanogram per milliliter range [8] [11]. Chemical ionization provides complementary soft ionization capabilities for molecular ion preservation and enhanced structural confirmation [11].

The technique demonstrates exceptional precision with relative standard deviation values below 2% for isotope ratio measurements [8]. Advanced data processing algorithms account for concentration-dependent response variations, ensuring accurate quantification across varying sample levels [8]. The approach proves particularly valuable for detecting isotopic impurities and confirming 15N enrichment levels.

Specialized Chromatographic Approaches

Ion-exchange chromatography provides alternative separation mechanisms for Thiourea-15N2 purity assessment, particularly useful for removing ionic impurities and salts. Strongly basic anion-exchange resins, such as Dowex 1-X8, enable effective separation of thiourea from anionic contaminants [6] [7]. Specialized eluent systems, including L-cysteine solutions, provide gentle elution conditions that preserve isotopic integrity [6].

The technique achieves quantitative recovery exceeding 95% while maintaining excellent separation efficiency [6] [7]. Band displacement chromatographic experiments confirm absence of isotope fractionation artifacts during separation, ensuring analytical reliability [7]. Detection limits of 5 to 20 micrograms per liter enable trace-level impurity detection with precision typically within 10% relative standard deviation [6].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard;Environmental Hazard